
2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid” is a chemical compound with the CAS Number: 370848-09-2 . It has a molecular weight of 247.32 and its IUPAC name is [(4,6-dimethyl-2-quinolinyl)sulfanyl]acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H13NO2S/c1-8-3-4-11-10 (5-8)9 (2)6-12 (14-11)17-7-13 (15)16/h3-6H,7H2,1-2H3, (H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.31 . The molecular formula is C13H13NO2S .科学的研究の応用
Synthesis of New Heterocyclic Compounds
Research indicates that the manipulation of compounds related to 2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid can lead to the formation of new heterocyclic compounds. For example, the diazotization of aminoisoquinolines has led to the discovery of a new heterocyclic ring system, which showcases the potential for creating novel compounds with diverse applications (R. Miller et al., 1996).
Catalytic Applications
Another application involves the synthesis of chiral Pt(II)/Pd(II) pincer complexes, which exhibit significant potential in catalyzing asymmetric reactions. The use of similar quinoline derivatives in the creation of these complexes has implications for enhancing the efficiency and selectivity of catalytic processes (M. S. Yoon et al., 2006).
Chemical Reactions for Potential Biological Activities
The reaction of substituted quinolines with thioglycolic acid has been explored, leading to a mixture of uncyclized and cyclized products. This reaction pathway highlights the versatility of quinoline derivatives in synthesizing compounds that may possess biological activities, such as antimicrobial or antifungal properties (B. Kiran et al., 2007).
Synthesis of Antifungal and Antimicrobial Agents
Research on the synthesis of 2,2-dimethyl-1,2-dihydrobenzo[f]-isoquinolines has demonstrated antifungal activity. Such studies indicate the potential of quinoline derivatives in developing new antifungal agents, emphasizing the importance of these compounds in medicinal chemistry (O. V. Surikova et al., 2011).
特性
IUPAC Name |
2-(4,6-dimethylquinolin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-3-4-11-10(5-8)9(2)6-12(14-11)17-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAGGHKSUVWJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2767233.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2767235.png)
![2-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2767236.png)
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine](/img/structure/B2767237.png)
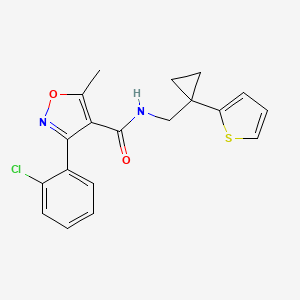
![1-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2767243.png)
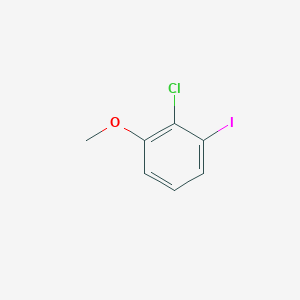
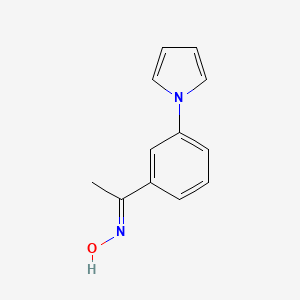
![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2767248.png)
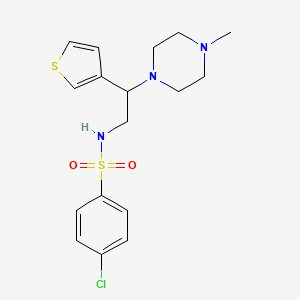

![2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide](/img/structure/B2767254.png)
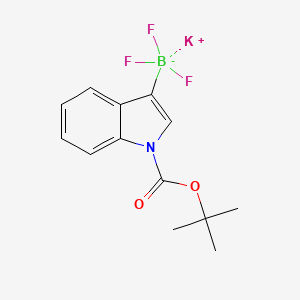
![1-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-[(4-fluorobenzyl)thio]-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2767256.png)
